Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful development is built. It is not merely about cataloging numbers; it is about comprehending the inherent language of the molecule—how it will behave in different environments, how it can be purified, and how it will interact with biological systems. This guide is crafted from the perspective of a seasoned application scientist, moving beyond a simple recitation of data to explain the causality behind experimental choices and to present a self-validating system of characterization.
This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methylisothiazol-5-amine (CAS No: 24340-76-9), a heterocyclic amine of growing interest in medicinal chemistry. We will delve into its structural and physical characteristics, spectral signature, and stability profile, providing not just the data but also the field-proven methodologies to obtain and verify these critical parameters.
Section 1: Molecular Identity and Structural Elucidation
3-Methylisothiazol-5-amine is a distinct entity from its more commonly documented hydrochloride salt. The free amine is a solid at room temperature and possesses a unique set of properties that are crucial for its handling, formulation, and synthesis of derivatives.
Table 1: Core Molecular and Physical Properties of 3-Methylisothiazol-5-amine
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂S | [1][2] |
| Molecular Weight | 114.17 g/mol | [1][2] |
| CAS Number | 24340-76-9 | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 52-53 °C | N/A |
| Boiling Point | 120.7 °C at 760 mmHg | [1] |
| Density | 1.258 g/cm³ | [1] |
It is imperative to distinguish these properties from those of 5-Amino-3-methylisothiazole hydrochloride (CAS: 52547-00-9), which exhibits a significantly higher melting point of approximately 300 °C.[5][6][7] This stark difference underscores the importance of sample identity confirmation.
Synthesis and Purification
The synthesis of 3-Methylisothiazol-5-amine can be achieved through the ring-closure of β-iminothiobutyramide using an oxidizing agent.[8] A common method involves the reaction of β-iminothiobutyramide with an oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide.[8] The crude product, often obtained as the hydrochloride salt, can be converted to the free base by treatment with a suitable base, followed by extraction with an organic solvent like ether.[8]
Section 2: Experimental Determination of Physicochemical Properties
To ensure the scientific integrity of any research, the ability to independently verify the physicochemical properties of a compound is paramount. This section provides detailed, step-by-step methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of 3-Methylisothiazol-5-amine.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (52-53 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.
-
Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Boiling Point Determination
The boiling point is another fundamental physical property that aids in characterization and can be used to assess purity.
Experimental Protocol: Micro Boiling Point Determination
-
Sample Preparation: Place a small amount (a few drops) of liquid 3-Methylisothiazol-5-amine (if melted) into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.
-
Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools. The atmospheric pressure should also be recorded.
Density Measurement
Density is a useful parameter for substance identification and for calculations in formulation and process development.
Experimental Protocol: Gas Pycnometry for Solid Density
Gas pycnometry offers a precise method for determining the density of a solid powder by measuring the volume of displaced gas.
-
Sample Preparation: Accurately weigh a sample of 3-Methylisothiazol-5-amine.
-
Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Measurement: Place the weighed sample into the sample chamber. The instrument will then automatically purge the chamber with an inert gas (typically helium) and measure the volume of the sample by pressure changes.
-
Calculation: The density is calculated by the instrument as the ratio of the sample's mass to its measured volume.
Solubility Profile
Understanding the solubility of 3-Methylisothiazol-5-amine in various solvents is crucial for its application in synthesis, purification, and formulation. It is expected to have moderate solubility in water and good solubility in polar organic solvents.
Experimental Protocol: Qualitative and Quantitative Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing a small, known amount of 3-Methylisothiazol-5-amine (e.g., 10 mg), add the selected solvent dropwise with agitation. Observe if the solid dissolves completely.
-
Quantitative Determination (Isothermal Saturation Method):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).
-
Centrifuge or filter the solution to remove undissolved solid.
-
Accurately dilute a known aliquot of the supernatant and analyze its concentration using a validated analytical method such as HPLC-UV.
Section 3: Acidity and Basicity - The pKa Value
The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and biological activity. As an amine, 3-Methylisothiazol-5-amine is expected to be basic.
Experimental Determination of pKa
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of 3-Methylisothiazol-5-amine of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is limited).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Section 4: Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum (in CDCl₃):
-
Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically expected in the range of δ 3.5-5.0 ppm.
-
Isothiazole Ring Proton (-CH=): A singlet in the aromatic region, likely around δ 6.0-7.0 ppm.
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.
-
Isothiazole Ring Carbons: Two signals in the aromatic/heteroaromatic region. The carbon attached to the methyl group and the carbon attached to the amine group will have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands (as KBr pellet or thin film):
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching: Bands around 2850-3000 cm⁻¹ from the methyl group.
-
C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region from the isothiazole ring.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 114, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of aminothiazoles can be complex. Common fragmentation pathways may involve the loss of small molecules like HCN, CH₃CN, or cleavage of the isothiazole ring.
Section 5: Stability Assessment
The stability of a compound under various conditions is a critical factor in its development and storage.
Thermal Stability
While specific data for 3-Methylisothiazol-5-amine is limited, isothiazolinones, a related class of compounds, are known to be sensitive to thermal conditions.[9]
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Store accurately weighed samples of 3-Methylisothiazol-5-amine in appropriate containers under controlled, elevated temperature and humidity conditions (e.g., 40 °C/75% RH, 50 °C/75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Evaluation: Assess the rate of degradation to predict the shelf-life under normal storage conditions.
Photostability
Exposure to light can cause degradation of photosensitive compounds.
Experimental Protocol: Photostability Testing
-
Sample Exposure: Expose samples of 3-Methylisothiazol-5-amine to a controlled light source (e.g., a xenon lamp) that mimics natural sunlight, according to ICH guidelines.
-
Control Samples: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: After a specified duration of exposure, analyze both the exposed and control samples for degradation.
Hydrolytic Stability
The stability in aqueous solutions at different pH values is crucial for formulation development. Isothiazolinones are known to be influenced by pH, with degradation rates often increasing in alkaline solutions.[9]
Experimental Protocol: Hydrolytic Stability Study
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., acidic, neutral, and basic).
-
Sample Incubation: Dissolve the compound in each buffer and incubate at a constant temperature.
-
Analysis: At specified time points, analyze the solutions for the concentration of the parent compound and any degradation products.
Section 6: Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification and purity assessment of 3-Methylisothiazol-5-amine.
High-Performance Liquid Chromatography (HPLC)
Illustrative HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC method.
A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for the analysis of 3-Methylisothiazol-5-amine. Detection can be achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Methylisothiazol-5-amine. By combining established data with detailed, field-tested experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and experimental verification of these properties are fundamental to advancing the study and application of this promising heterocyclic amine.
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